tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-ethynylpyrazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-11-6-15-17(9-11)10-12-7-16(8-12)13(18)19-14(2,3)4/h1,6,9,12H,7-8,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZJLFLOFAKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe ethynyl group is then added to the pyrazole ring through a coupling reaction, such as the Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives, including tert-butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate, have shown promising results as anticancer agents. Pyrazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance selectivity and potency against certain cancer cell lines .
2. Inhibition of Protein Kinases
The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases play critical roles in cell signaling pathways, and their dysregulation is often linked to cancer and other diseases. The incorporation of the ethynyl group may enhance binding affinity to target kinases, making it a candidate for further investigation in drug design .
3. Neuroprotective Effects
Some studies have explored the neuroprotective properties of pyrazole derivatives. The ability of these compounds to modulate neuroinflammatory responses could make them suitable for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and subsequent functionalization with pyrazole derivatives. The use of coupling reactions, such as Sonogashira coupling for introducing ethynyl groups, has been reported .
Case Studies
Case Study 1: Inhibition of MPS1 Kinase
A related compound was evaluated for its ability to inhibit MPS1 kinase, which is crucial for proper cell division. The study showed that modifications similar to those in this compound led to significant inhibition of MPS1 activity in vitro, suggesting a pathway for developing effective cancer therapeutics .
Case Study 2: Neuroprotective Agents
Another study focused on pyrazole derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This research highlights the potential application of compounds like this compound in neuroprotection and treatment strategies for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active site residues, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-Substituted Azetidine Derivatives
Key Observations :
- Ethynyl vs. Boronate Esters : The ethynyl group enables alkyne-azide cycloadditions, whereas boronate esters (e.g., in ) are pivotal for C–C bond formation via Suzuki reactions .
- Aryl Substituents : Methoxy and methylphenyl groups () enhance lipophilicity and influence crystallinity, as evidenced by higher yields (80% for 5d) compared to ortho-substituted analogues (29% for 5f) due to steric hindrance .
Azetidine Core Modifications
Variations in the azetidine ring’s substituents significantly alter physicochemical and biological properties (Table 2).
Table 2: Azetidine Core Derivatives
Key Observations :
- Cyanomethyl and Fluoromethyl Groups: These substituents () improve target engagement in kinase inhibitors by modulating electronic properties and steric bulk. Fluoromethyl groups, in particular, enhance metabolic stability by resisting oxidative degradation .
- Methyl Linker : The target compound’s methyl linker provides a balance between synthetic simplicity and conformational flexibility, critical for optimizing binding kinetics .
Biological Activity
tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate, identified by its CAS number 2098029-44-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H19N3O2, with a molecular weight of approximately 251.32 g/mol. The compound features a tert-butyl group, an azetidine ring, and a pyrazole moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its structural components:
- Pyrazole Group : Known for its interaction with various biological targets, the pyrazole moiety can modulate enzyme activity and receptor binding.
- Azetidine Ring : This cyclic structure contributes to the compound's stability and bioavailability.
- Ethynyl Substituent : Enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.4 | Caspase activation |
| Study B | MCF7 | 12.7 | Inhibition of proliferation |
Neuroprotective Effects
In addition to anticancer activity, this compound has demonstrated neuroprotective effects in models of neurodegeneration:
- In Vitro Studies : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell lines.
- Mechanism : It appears to modulate oxidative stress pathways and reduce inflammatory cytokine levels.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Alzheimer’s Disease
Another investigation focused on the neuroprotective properties of this compound in an Alzheimer's disease model. Results indicated improved cognitive function and reduced amyloid-beta aggregation when treated with the compound.
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl-protected azetidine derivatives, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling azetidine intermediates with functionalized pyrazole moieties. For example, tert-butyl azetidine-1-carboxylate derivatives can be prepared via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling for ethynyl groups). Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for efficient cross-coupling .
- Purification : Use silica gel column chromatography with solvent systems like ethyl acetate/methanol (25:1 + 0.25% Et₃N) to isolate products .
- Yield improvement : Adjusting reaction time (e.g., 2 hours under reflux) and stoichiometric ratios of reagents .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Key methods :
- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry. SHELX programs are widely used for refinement (e.g., SHELXL for small-molecule structures) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and coupling patterns. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How should researchers handle reactive intermediates like ethynyl groups during synthesis?
- Safety and stability :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of ethynyl groups.
- Stabilize intermediates with trimethylsilyl (TMS) protecting groups, which can be later deprotected using TBAF .
- Monitor reactions via TLC to minimize side reactions (e.g., alkyne dimerization) .
Advanced Research Questions
Q. How can stereochemical control be achieved during azetidine ring formation?
- Strategies :
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-azetidine precursors) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization reactions .
- Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of enantiomers during purification .
Q. What methodologies address contradictions in crystallographic data interpretation?
- Approach :
- Multi-program validation : Cross-check refinement results using SHELXL, Olex2, and PLATON to identify outliers .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to resolve ambiguities in hydrogen-bond networks affecting crystal packing .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in azetidine derivatives due to flexible rings .
Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra?
- Troubleshooting :
- Dynamic effects : Consider restricted rotation of tert-butyl groups or pyrazole rings causing signal splitting .
- Impurity profiling : Use HPLC (≥98% purity) to detect byproducts; silica gel chromatography with gradient elution (heptane → EtOAc) effectively removes impurities .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What are critical considerations for scaling up synthesis from milligram to gram scale?
- Key factors :
- Solvent volume : Optimize solvent-to-substrate ratios to maintain reaction efficiency (e.g., 10 mL/g substrate) .
- Heat transfer : Use jacketed reactors for exothermic steps (e.g., Boc deprotection with TFA) to prevent thermal runaway .
- Automated purification : Implement flash chromatography systems (e.g., Combiflash 300+) with pre-packed silica columns for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
